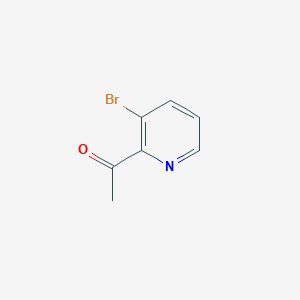
N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that compounds with similar structures, such as N,N-Bis(2-chloroethyl)aniline1 and N,N’-bis-(2-Chloroethyl)urea2, have been studied extensively.
Synthesis Analysis
The synthesis of similar compounds involves the reaction of N,N-bis(2-chloroethyl)methylamine with other reagents34. However, the specific synthesis process for “N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide” is not readily available in the current literature.
Molecular Structure Analysis
The molecular structure of “N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide” is not directly available. However, similar compounds like N,N-Bis(2-chloroethyl)aniline have been analyzed15. The molecular structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods.Chemical Reactions Analysis
The chemical reactions involving “N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide” are not explicitly mentioned in the available literature. However, similar compounds like N,N-bis(2-chloroethyl)methylamine have been studied67.Physical And Chemical Properties Analysis
The physical and chemical properties of “N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide” are not directly available. However, similar compounds like N,N-Bis(2-chloroethyl)cyclopropanamine have been analyzed9.Wissenschaftliche Forschungsanwendungen
Sensor Development
The synthesis of bis-sulfonamides has been explored for applications as heavy metal sensors. For instance, N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) (EBDMBS) was fabricated onto a glassy carbon electrode to develop a Co2+ ions sensor, exhibiting high sensitivity and stability (Sheikh et al., 2016).
Electrochemical Analysis
Studies on the electrochemical reduction of related compounds such as methoxychlor have been conducted to understand the cleavage of carbon-chlorine bonds and to identify dechlorinated products, contributing to the understanding of chemical reduction processes and environmental decontamination strategies (McGuire & Peters, 2016).
Antifungal and Anti-HIV Activities
A series of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were prepared and screened in vitro for their antifungal and anti-HIV activities, illustrating the potential therapeutic applications of such compounds (Zareef et al., 2007).
Catalysis
Catalytic reductions of environmental pollutants like methoxychlor with nickel(I) salen electrogenerated in situ at carbon cathodes have been investigated, showcasing the use of these compounds in environmental remediation through catalytic processes (McGuire et al., 2016).
Polymer Synthesis
Research into the synthesis of new platinum(II) dithiocarbimato complexes from reactions involving 4-iodobenzenesulfonamide or 4-fluorobenzenesulfonamide illustrates the application of these compounds in the development of new materials with potential uses in electronics, catalysis, and more (Amim et al., 2008).
Corrosion Inhibition
The evaluation of novel synthesized compounds, such as N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide derivatives, for their corrosion inhibiting properties on mild steel in acidic environments, demonstrates the importance of these compounds in industrial applications to prevent corrosion and prolong the life of metal structures (Singh & Quraishi, 2016).
Safety And Hazards
The safety and hazards associated with “N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide” are not directly available. However, similar compounds like Bis(2-chloroethyl)amine hydrochloride are considered hazardous and can cause severe skin burns, eye damage, and may cause genetic defects1011.
Zukünftige Richtungen
The future directions for the study of “N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide” are not directly available. However, research into similar compounds continues to be a significant area of interest in the field of medicinal chemistry12.
Please note that the information provided is based on the available literature and may not fully represent the properties of “N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide”. Further research and studies would be needed to provide a more comprehensive understanding of this compound.
Eigenschaften
IUPAC Name |
N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO3S/c1-17-10-2-4-11(5-3-10)18(15,16)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVWULNCGBXDRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CCCl)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001006762 |
Source


|
| Record name | N,N-Bis(2-chloroethyl)-4-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001006762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide | |
CAS RN |
86357-59-7 |
Source


|
| Record name | NSC57821 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Bis(2-chloroethyl)-4-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001006762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B187585.png)
![3-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B187586.png)






